Preserved Inhibitory Potency Against KPC-2 Ω-Loop Mutants: Vaborbactam vs. Avibactam
In a direct head-to-head biochemical and microbiological comparison, the D179Y substitution in KPC-2 caused an approximately 20-fold increase in IC50 for avibactam inhibition of ceftazidime hydrolysis, whereas vaborbactam's IC50 increased only 2-fold [1]. In isogenic Pseudomonas aeruginosa strains, the D179Y variant reduced avibactam's ability to potentiate ceftazidime by 8- to 32-fold, while vaborbactam's potentiating activity was reduced no more than 2-fold [1]. The L169P substitution produced an ~4.5-fold stronger negative effect on avibactam binding affinity than on vaborbactam [1].
| Evidence Dimension | Fold-increase in IC50 for KPC-2 D179Y mutant vs. wild-type enzyme (ceftazidime hydrolysis inhibition) |
|---|---|
| Target Compound Data | ~2-fold increase in IC50 for vaborbactam |
| Comparator Or Baseline | Avibactam: ~20-fold increase in IC50 |
| Quantified Difference | ~10-fold greater loss of potency for avibactam relative to vaborbactam against the D179Y KPC-2 variant |
| Conditions | Purified recombinant KPC-2 wild-type and D179Y mutant enzymes; ceftazidime hydrolysis assay; isogenic efflux-deficient P. aeruginosa strains expressing cloned KPC-2 variants |
Why This Matters
Procurement of vaborbactam rather than avibactam is scientifically indicated when research or clinical use involves KPC-2-producing strains at risk of emergent Ω-loop mutations that confer ceftazidime-avibactam resistance while leaving meropenem-vaborbactam activity largely intact.
- [1] Tsivkovski R et al. Potency of Vaborbactam Is Less Affected than That of Avibactam in Strains Producing KPC-2 Mutations That Confer Resistance to Ceftazidime-Avibactam. Antimicrob Agents Chemother. 2020;64(4):e01936-19. doi:10.1128/AAC.01936-19. View Source
